(-)-Sesamin (-)-Sesamin (-)-Sesamin is a natural product found in Antrodia cinnamomea, Eleutherococcus divaricatus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 13079-95-3
VCID: VC0006580
InChI: InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19+,20+/m1/s1
SMILES: C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6
Molecular Formula: C20H18O6
Molecular Weight: 354.4 g/mol

(-)-Sesamin

CAS No.: 13079-95-3

Cat. No.: VC0006580

Molecular Formula: C20H18O6

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

(-)-Sesamin - 13079-95-3

CAS No. 13079-95-3
Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
IUPAC Name 5-[(3R,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole
Standard InChI InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19+,20+/m1/s1
Standard InChI Key PEYUIKBAABKQKQ-NSMLZSOPSA-N
Isomeric SMILES C1[C@@H]2[C@@H](CO[C@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6
SMILES C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6
Canonical SMILES C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6

Chemical Identity and Structural Characteristics

(-)-Sesamin (CAS No. 607-80-7) is a fat-soluble lignan with the molecular formula C20H18O6\text{C}_{20}\text{H}_{18}\text{O}_6 and a molecular weight of 354.35 g/mol . Its crystalline form exhibits a melting point range of 121.0–125.0°C and a predicted density of 1.385±0.06 g/cm³ . The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 25 mg/mL and remains stable for up to three months when stored at -20°C .

Table 1: Key Physicochemical Properties of (-)-Sesamin

PropertyValue
Molecular FormulaC20H18O6\text{C}_{20}\text{H}_{18}\text{O}_6
Molecular Weight354.35 g/mol
Melting Point121.0–125.0°C
Density1.385±0.06 g/cm³
Solubility in DMSO>25 mg/mL
Storage Stability3 months at -20°C (DMSO)

The stereochemistry of (-)-sesamin, defined by its 1S,3aR,4S,6aR configuration, influences its biochemical interactions, particularly its inhibition of enzymes such as cytochrome P450 4F2 (CYP4F2) .

Pharmacological Activities and Mechanisms of Action

Antioxidant Effects

(-)-Sesamin mitigates oxidative stress by scavenging reactive oxygen species (ROS) and reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation . In hepatic cells, it upregulates glutathione peroxidase and superoxide dismutase, enhancing endogenous antioxidant defenses . This activity is critical in attenuating oxidative damage linked to chronic diseases such as atherosclerosis and diabetes .

Anti-Inflammatory Properties

The compound suppresses pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), by inhibiting nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . A clinical trial involving 44 rheumatoid arthritis patients demonstrated that 200 mg/day of sesamin for six weeks significantly reduced serum levels of hyaluronidase (by 18%), matrix metalloproteinase-3 (by 22%), and cyclooxygenase-2 (by 27%) compared to placebo .

Anticancer Activity

(-)-Sesamin induces apoptosis in cancer cells via caspase-3 activation and p53 phosphorylation while inhibiting PI3K/AKT survival signaling . In breast cancer models, it downregulates Bcl-2 and upregulates Bax, shifting the balance toward programmed cell death . Additionally, it enhances the efficacy of chemotherapeutic agents by modulating multidrug resistance proteins .

Antihypertensive Effects

(-)-Sesamin lowers blood pressure by inhibiting CYP4F2, an enzyme responsible for synthesizing 20-hydroxyeicosatetraenoic acid (20-HETE), a vasoconstrictor . In vitro studies reveal a half-maximal inhibitory concentration (IC50\text{IC}_{50}) of 0.381 µM and a maximal inactivation rate constant (kinactk_{\text{inact}}) of 0.354 min⁻¹ for CYP4F2 .

Lipid Regulation

The compound reduces serum triglycerides by 37% and increases high-density lipoprotein (HDL) by 21% in streptozotocin-induced diabetic rats . It also inhibits Δ5-desaturase, altering the synthesis of polyunsaturated fatty acids .

Clinical Applications and Human Studies

Diabetes Management

In a rodent model of type 2 diabetes, (-)-sesamin (50 mg/kg/day) decreased alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels by 110% and 54%, respectively, compared to untreated controls . These findings suggest hepatoprotective effects alongside glycemic control.

Rheumatoid Arthritis

A triple-blind, placebo-controlled trial reported that sesamin supplementation (200 mg/day) reduced hs-CRP by 15%, TNF-α by 19%, and IL-6 by 12% in women with rheumatoid arthritis . These changes correlated with improved clinical indices, including joint swelling and pain scores .

Future Directions

  • Clinical Trials: Large-scale human studies to validate antihypertensive and antidiabetic effects.

  • Drug Interactions: Investigation of CYP4F2-mediated interactions with pharmaceuticals such as fingolimod .

  • Formulation Optimization: Development of nanoemulsions or liposomes to enhance bioavailability.

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